(R)-1-(2,3-DIFLUOROPHENYL)ETHAN-1-OL
Description
(R)-1-(2,3-Difluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,3-difluorophenyl group attached to an ethanol backbone. The R-configuration at the chiral center imparts stereospecificity, which is critical in pharmaceutical and agrochemical applications where enantiomeric purity dictates biological activity. The 2,3-difluoro substitution on the phenyl ring modifies electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMIWBJLOWDKSQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867288-29-7 | |
| Record name | (1R)-1-(2,3-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
Industrial production methods for ®-1-(2,3-Difluorophenyl)ethan-1-ol often involve enantioselective synthesis techniques to ensure high enantiomeric purity. These methods may include asymmetric hydrogenation or the use of chiral catalysts to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized by the reduction of ®-1-(2,3-Difluorophenyl)ethanone.
Substitution: The hydroxyl group in ®-1-(2,3-Difluorophenyl)ethan-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed
Oxidation: ®-1-(2,3-Difluorophenyl)ethanone
Reduction: ®-1-(2,3-Difluorophenyl)ethan-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
®-1-(2,3-Difluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Difluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances water solubility compared to its ethanamine analog (CAS 1351580-15-8), where the amine group may protonate under physiological conditions, increasing solubility in acidic environments .
- Stereochemical Impact : The R-configuration in the target compound and analogs like CAS 1072855-42-5 (benzo[d][1,3]dioxole derivative) may favor specific enzyme-binding conformations, whereas S-enantiomers (e.g., CAS 1212932-15-4) could exhibit divergent biological activities .
Biological Activity
(R)-1-(2,3-Difluorophenyl)ethan-1-ol is a chiral alcohol with significant interest in both synthetic chemistry and biological applications. The compound's unique structural features, particularly the presence of two fluorine atoms on the phenyl ring, contribute to its biological activity and potential therapeutic uses. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is synthesized primarily through the reduction of (R)-1-(2,3-difluorophenyl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride. The synthesis often emphasizes the retention of the chiral center to ensure enantiomeric purity, which is critical for its biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2O |
| Molecular Weight | 192.17 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is influenced by its ability to interact with various molecular targets in biological systems. The fluorine atoms enhance the compound's lipophilicity and may affect its binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, which suggests potential applications in treating bacterial infections .
Antitumor Activity
Research has demonstrated that compounds similar to this compound possess antitumor properties. In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines, suggesting it may be a candidate for further development in cancer therapy .
Case Study: Antimalarial Activity
A notable case study involved the evaluation of a structurally related compound that exhibited potent antimalarial activity. The study reported an EC50 value of 350 nM against chloroquine-resistant strains of Plasmodium falciparum while maintaining selectivity over human liver cells . This suggests that this compound may share similar mechanisms of action.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other fluorinated compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antitumor Activity | Antimalarial Activity |
|---|---|---|---|
| This compound | Moderate | Positive | Potential |
| (R)-1-(2,4-Difluorophenyl)ethan-1-ol | Low | Moderate | Not tested |
| (R)-1-(2,3-Dichlorophenyl)ethan-1-ol | High | Negative | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
